1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[[1-methyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazol-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3OS/c1-18-11(20-8-5-3-2-4-6-8)9(7-16-19)10(17-18)12(13,14)15/h2-7,19H,1H3/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNCDCCKXBHXQE-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=NO)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C(=N1)C(F)(F)F)/C=N/O)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, using reagents such as trifluoromethyl iodide and a radical initiator.
Addition of the Phenylsulfanyl Group: The phenylsulfanyl group can be added through nucleophilic substitution reactions, using phenylthiol and an appropriate leaving group.
Formation of the Oxime: The final step involves the conversion of the aldehyde group to an oxime, typically using hydroxylamine hydrochloride under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of efficient purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime undergoes various types of chemical reactions, including:
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Phenylthiol, nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral Activity
Research indicates that derivatives of pyrazole compounds, including 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime, exhibit antiviral properties. A study highlighted the importance of maintaining specific structural elements, such as the trifluoromethyl group and the phenyl ring, to preserve antiviral potency against viruses like the measles virus .
Case Study :
- In a high-throughput screening for non-nucleoside inhibitors of viral RNA-dependent RNA polymerase, modifications to the pyrazole structure led to varying degrees of activity, emphasizing the significance of structural integrity in drug design .
Agrochemical Applications
2. Pesticide Development
Pyrazoles are recognized for their potential as agrochemicals, particularly in developing pesticides. The unique trifluoromethyl group enhances biological activity and selectivity against pests.
Data Table: Comparison of Pyrazole Derivatives in Agrochemical Research
Synthesis and Functionalization
3. Synthetic Pathways
The synthesis of this compound can be achieved through various methods, including one-step procedures that yield high purity and yield. The introduction of functional groups at different positions allows for the development of new derivatives with enhanced properties.
Case Study on Synthesis :
A practical synthetic method was developed that involved the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by functionalization at the 4th position, which demonstrated significant efficiency in producing desired compounds .
Mechanism of Action
The mechanism of action of 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenylsulfanyl group can form strong interactions with protein targets, potentially inhibiting their function. The oxime group can act as a hydrogen bond donor or acceptor, further stabilizing interactions with biological molecules .
Comparison with Similar Compounds
Crystallographic and Conformational Differences
X-ray studies reveal that substituents significantly influence molecular conformation and packing:
- Dihedral Angles: In the target compound, the phenylsulfanyl group forms a dihedral angle of ~83° with the pyrazole ring, whereas phenoxy substituents (e.g., 4-chlorophenoxy) exhibit angles of ~78°–85° . These angles affect molecular planarity and crystal packing efficiency.
- Intermolecular Interactions: The phenylsulfanyl group participates in S⋯N contacts (3.3–3.5 Å), stabilizing the crystal lattice . In contrast, phenoxy analogs rely on C-H⋯O hydrogen bonds .
- Trifluoromethyl Effects : The CF3 group induces electron-withdrawing effects, shortening C-N bond lengths in the pyrazole ring (1.34–1.37 Å) compared to methyl-substituted analogs (1.40–1.42 Å) .
Biological Activity
1-Methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime (CAS Number: 321533-77-1) is a compound of significant interest in medicinal and agricultural chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications, supported by relevant research findings.
- Molecular Formula : C12H9F3N2OS
- Molecular Weight : 286.27 g/mol
- Melting Point : Approximately 96°C
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with phenylsulfanyl and trifluoromethyl groups, followed by oxime formation. Recent studies have explored variations in synthesis techniques, including microwave-assisted methods, which enhance yield and purity compared to conventional reflux methods .
Antiparasitic Activity
Recent research has indicated that derivatives of pyrazole compounds exhibit potent activity against various parasites. Specifically, this compound has shown effectiveness against nematodes, such as Haemonchus contortus, which affects sheep. The compound acts as an inhibitor, demonstrating a significant reduction in parasite viability at low concentrations .
Insecticidal and Acaricidal Properties
Studies have highlighted the insecticidal and acaricidal properties of pyrazole derivatives. For instance, preliminary bioassays showed that similar compounds exhibited excellent acaricidal activity against Tetranychus cinnabarinus at concentrations as low as 10 µg/mL. The introduction of the trifluoromethyl group is believed to enhance these biological activities by improving the compound's lipophilicity and overall stability in biological systems .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Phenylsulfanyl Moiety : Contributes to the compound's stability and interaction with biological targets.
Table 1 summarizes the biological activities observed in various studies:
| Compound | Target Organism | Concentration (µg/mL) | Activity |
|---|---|---|---|
| This compound | Haemonchus contortus | N/A | Potent inhibitor |
| Similar Pyrazole Derivative | Tetranychus cinnabarinus | 10 | Excellent acaricidal activity |
| Similar Pyrazole Derivative | Plutella xylostella | 200 | Good insecticidal activity |
Case Studies
A notable case study involved the evaluation of several pyrazole oxime derivatives for their acaricidal effectiveness. The results indicated that compounds with specific substitutions on the phenyl ring exhibited varied levels of activity, suggesting that careful structural modifications could lead to enhanced efficacy against target pests .
Q & A
Q. What are the standard synthetic protocols for preparing 1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime?
The compound is synthesized via a multi-step procedure:
- Step 1 : Condensation of 1-methyl-3-trifluoromethyl-5-(phenylsulfanyl)-1H-pyrazole-4-carbaldehyde with hydroxylamine to form the oxime intermediate.
- Step 2 : Esterification using acyl chlorides (e.g., 4-chlorobenzoyl chloride) in dichloromethane with pyridine as a base, followed by reflux for 7–8 hours. Purification involves column chromatography (petroleum ether/ethyl acetate) and recrystallization .
- Key parameters : Reaction temperature (room temperature to reflux), molar ratios (1:1.25 aldehyde oxime to acyl chloride), and solvent selection (dichloromethane or chloroform).
Q. Which analytical techniques are critical for structural characterization?
- X-ray crystallography : Resolves dihedral angles (e.g., 77.6° between pyrazole and phenyl rings) and hydrogen-bonding networks (C–H⋯O interactions) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent effects, e.g., trifluoromethyl (δ ~110–120 ppm in ¹³C) and phenylsulfanyl groups (δ ~7.2–7.6 ppm in ¹H) .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
Q. What preliminary bioactivities have been reported for this compound?
Derivatives exhibit fungicidal and insecticidal activity. For example:
- Fungicidal activity : EC₅₀ values of 12–25 μg/mL against Botrytis cinerea .
- Insecticidal activity : 80–90% mortality against Plutella xylostella at 500 ppm . Bioactivity is attributed to the oxime ester pharmacophore and electron-withdrawing trifluoromethyl group .
Advanced Research Questions
Q. How do substituents on the phenylsulfanyl group influence reaction efficiency and bioactivity?
- Electron-withdrawing groups (e.g., 3-chloro, 4-nitro) enhance electrophilicity at the pyrazole C4 position, improving acylation yields (75–85% vs. 60% for unsubstituted analogs) .
- Steric effects : Bulky substituents (e.g., 2,4-dichloro) reduce reaction rates due to hindered nucleophilic attack .
- Bioactivity correlation : 3-Chlorophenylsulfanyl derivatives show higher fungicidal activity (EC₅₀ = 12 μg/mL) than 4-methyl analogs (EC₅₀ = 25 μg/mL) due to improved membrane permeability .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Meta-analysis : Compare bioassay conditions (e.g., Botrytis cinerea strain variability, incubation temperature) .
- Structure-activity relationship (SAR) modeling : Use computational tools (e.g., CoMFA) to isolate substituent effects from experimental noise .
- Crystallographic data : Correlate bioactivity with molecular conformation; e.g., planar oxime esters show stronger binding to fungal cytochrome P450 enzymes .
Q. How can stereochemistry at the oxime moiety be controlled, and what are its implications?
- Stereoselective synthesis : Use chiral catalysts (e.g., L-proline) or low-temperature conditions to favor E- or Z-isomers .
- Bioactivity impact : E-isomers exhibit 2–3× higher insecticidal activity due to optimal alignment with acetylcholinesterase active sites .
- Analytical challenges : Differentiate isomers via NOESY NMR or circular dichroism .
Methodological Notes
- Synthetic optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability without sacrificing yield .
- Crystallization challenges : Use mixed solvents (petroleum ether/ethyl acetate) to avoid oiling-out during recrystallization .
- Bioassay design : Include positive controls (e.g., carbendazim for fungi) and validate via triplicate experiments to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
